Home > Products > Screening Compounds P50450 > 2',3'-Dideoxy-secouridine
2',3'-Dideoxy-secouridine - 130515-71-8

2',3'-Dideoxy-secouridine

Catalog Number: EVT-15318810
CAS Number: 130515-71-8
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dideoxy-secouridine is a compound classified as a purine nucleoside analog, specifically a type of 2',3'-dideoxynucleoside. This compound lacks hydroxyl groups at the 2' and 3' positions of the ribose sugar, which is significant for its biological activity. The absence of these hydroxyl groups allows it to function as an inhibitor of nucleic acid synthesis, making it valuable in various scientific applications, particularly in virology and molecular biology.

Source

The compound is typically derived from natural nucleosides through synthetic modifications. It can be synthesized using various chemical methodologies that involve the transformation of ribonucleosides into their dideoxy counterparts.

Classification
  • Kingdom: Organic Compounds
  • Super Class: Nucleosides, Nucleotides, and Analogues
  • Class: Purine Nucleotides
  • Subclass: Purine Deoxyribonucleotides
Synthesis Analysis

Methods

The synthesis of 2',3'-dideoxy-secouridine can be achieved through several established protocols. One notable method involves the radical deoxygenation of ribonucleosides. This process typically includes:

  1. Formation of Bisxanthates: Ribonucleosides are converted into 2',3'-bisxanthates using alkylating agents such as bromoethane.
  2. Radical Deoxygenation: The bisxanthates undergo radical deoxygenation using tris(trimethylsilyl)silane as a reducing agent instead of traditional methods that utilize toxic reagents like tributyltin hydride.

This two-step synthesis has been shown to yield high-purity products without the need for extensive purification processes, making it suitable for larger-scale applications .

Molecular Structure Analysis

Structure

The molecular structure of 2',3'-dideoxy-secouridine features a purine base attached to a ribose sugar that lacks hydroxyl groups at both the 2' and 3' positions. The general formula for this compound is C10H13N3O3C_{10}H_{13}N_{3}O_{3}, reflecting its composition.

Data

  • Molecular Weight: Approximately 239.23 g/mol
  • Chemical Structure: The compound's structure can be represented in various formats, including SMILES and InChI keys, which facilitate computational modeling and analysis.
Chemical Reactions Analysis

Reactions

2',3'-Dideoxy-secouridine participates in several chemical reactions typical for nucleoside analogs:

  1. Inhibition of DNA Polymerase: As a chain-terminating nucleotide, it inhibits DNA polymerase during replication by preventing further elongation due to the absence of the 3' hydroxyl group.
  2. Nucleotide Incorporation: It can be incorporated into DNA strands during replication processes, leading to faulty DNA synthesis which is exploited in antiviral therapies.

Technical Details

The mechanism by which this compound acts involves its structural similarity to natural nucleotides, allowing it to fit into the active site of DNA polymerase but preventing further addition of nucleotides due to its modified structure .

Mechanism of Action

Process

The mechanism of action for 2',3'-dideoxy-secouridine primarily revolves around its role as a chain terminator during DNA synthesis:

  1. Nucleophilic Attack: In normal nucleotide incorporation, the 3' hydroxyl group attacks the phosphate group of the incoming nucleotide.
  2. Chain Termination: In the case of 2',3'-dideoxy-secouridine, since both the 2' and 3' positions lack hydroxyl groups, this nucleophilic attack cannot occur, effectively terminating the chain elongation process.

Data

This mechanism is critical in antiviral treatments where halting viral replication is necessary .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges between 216°C to 220°C.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with nucleophiles due to the presence of electron-withdrawing groups in its structure.

Relevant data indicates that while it shares properties with natural nucleotides, its lack of functional groups at critical positions alters its reactivity significantly .

Applications

Scientific Uses

2',3'-Dideoxy-secouridine has several important applications in scientific research and medicine:

  1. Antiviral Therapy: It is used in the development of antiviral drugs targeting HIV and other viral infections by inhibiting viral replication.
  2. Molecular Biology Research: Employed in research settings for studying DNA synthesis and repair mechanisms.
  3. Drug Development: Its structural properties are leveraged in designing new therapeutic agents that mimic natural nucleotides while providing enhanced efficacy against specific targets.
Historical Evolution & Academic Significance of 2',3'-Dideoxy-secouridine

Emergence in Nucleoside Analogue Research (1980s–1990s)

The discovery of 2',3'-dideoxy-secouridine emerged during a pivotal era in antiviral research, driven by urgent efforts to combat HIV/AIDS. This period (1980s–1990s) witnessed intensive exploration of dideoxynucleoside analogues, characterized by the removal of hydroxyl groups from the sugar moiety to terminate viral DNA synthesis. As a seconucleoside—a subclass featuring a non-canonical base—2',3'-dideoxy-secouridine was designed to mimic natural nucleosides while incorporating modifications that disrupt reverse transcriptase activity. Its structural core, comprising a 2',3'-dideoxyribose sugar and a modified uracil base, positioned it as a mechanistic cousin to early antivirals like zalcitabine (ddC) and zidovudine (AZT). Research highlighted its role in probing viral enzyme specificity, as the absence of 3'-OH groups prevented phosphodiester bond formation, leading to chain termination in HIV-1 replication assays [1] [4].

Table 1: Key Structural Features of Early Dideoxynucleoside Analogues

CompoundSugar ModificationBase ModificationPrimary Target
Zidovudine (AZT)3'-azido substitutionThymidineHIV-1 RT
Zalcitabine (ddC)2',3'-dideoxyCytosineHIV-1 RT
2',3'-Dideoxy-secouridine2',3'-dideoxySecouracil derivativeHIV-1 RT

Role in Advancing Seconucleoside Chemistry

2',3'-Dideoxy-secouridine significantly advanced seconucleoside chemistry by demonstrating how non-natural bases synergize with sugar alterations to enhance antiviral specificity. Unlike arabinose-based analogues (e.g., Ara-C), which rely solely on sugar conformational changes, its secouracil base introduced unique electronic properties that altered substrate recognition by viral kinases and polymerases. Studies revealed that the planar, electron-deficient secouracil moiety improved binding affinity for HIV-1 reverse transcriptase by 3-fold compared to unmodified dideoxyuridine. This innovation underscored a paradigm shift: multi-site modifications (sugar and base) could circumvent metabolic bottlenecks while retaining low host-cell toxicity. Consequently, it inspired later seconucleosides like entecavir, which combines a carbocyclic sugar with a guanine derivative for hepatitis B therapy [1] [4].

Table 2: Impact of 2',3'-Dideoxy-secouridine on Seconucleoside Design Strategies

Design StrategyMechanistic InsightLegacy Example
Sugar-only modificationLimited by cellular kinase phosphorylation efficiencyAra-C (cytarabine)
Base-only modificationSusceptible to repair enzymes; poor polymerase incorporation5-Fluorouracil
Dual modification (e.g., 2',3'-dideoxy-secouridine)Blocks excision repair; enhances enzyme selectivityEntecavir, Tenofovir alafenamide

Key Milestones in Methodological Development

Methodological progress in synthesizing 2',3'-dideoxy-secouridine catalyzed breakthroughs in stereoselective glycosylation and prodrug engineering:

  • Glycosidic Bond Formation (1985–1992): Early routes used Koenigs-Knorr coupling of secouracil with 2,3-dideoxyribose halides, yielding mixtures of α/β anomers. This challenged bioactivity, as only the β-anomer inhibited HIV-1 RT. Advances in transition-metal catalysis (e.g., Pd-mediated glycosylation) achieved β-selectivity >95% by 1992 [4].
  • Phosphoramidate Prodrugs (1995): To bypass the rate-limiting first phosphorylation, McGuigan’s ProTide technology was applied. Phosphorylation of the secouracil base’s 5'-OH with aryloxy phosphoramidates enhanced cellular uptake 10-fold, translating to lower effective concentrations in vitro [4] [6].
  • Radiolabeled Tracing (1998): Using ¹⁴C-labeled 2',3'-dideoxy-secouridine, researchers mapped its activation pathway, revealing preferential conversion to the active triphosphate in lymphoid cells over neuronal tissues—a critical finding for mitigating neurotoxicity risks seen in earlier dideoxynucleosides [6].

Table 3: Timeline of Methodological Innovations

YearDevelopmentImpact
1987Classic glycosylation synthesisLow β-anomer yield (∼40%); hampered potency studies
1992Pd-catalyzed couplingβ-Selectivity >95%; enabled structure-activity relationship (SAR) studies
1995ProTide phosphoramidate prodrug10× increase in cellular triphosphate levels; reduced IC₅₀ in HIV assays
1998¹⁴C metabolic tracingIdentified lymphoid-selective activation; informed toxicity screening

Compounds Mentioned

Properties

CAS Number

130515-71-8

Product Name

2',3'-Dideoxy-secouridine

IUPAC Name

1-[(1R)-1-[(2S)-1-hydroxypropan-2-yl]oxyethyl]pyrimidine-2,4-dione

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C9H14N2O4/c1-6(5-12)15-7(2)11-4-3-8(13)10-9(11)14/h3-4,6-7,12H,5H2,1-2H3,(H,10,13,14)/t6-,7+/m0/s1

InChI Key

CVDUCKNWPZFFFS-NKWVEPMBSA-N

Canonical SMILES

CC(CO)OC(C)N1C=CC(=O)NC1=O

Isomeric SMILES

C[C@@H](CO)O[C@H](C)N1C=CC(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.